Ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate
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Overview
Description
Ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . This reaction forms the thieno[2,3-d]pyrimidine core, which is then further functionalized to introduce the amino and propanamido groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-d]pyrimidine core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the amino group or other functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thioether positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve solvents like ethanol or acetonitrile and may require heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate involves its interaction with specific molecular targets in the cell. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication or protein synthesis, ultimately resulting in cell death . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: Another thienopyrimidine derivative with similar biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Known for their antimycobacterial activity and potential as antitubercular agents.
Uniqueness
Ethyl 4-(3-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)propanamido)benzoate is unique due to its specific functional groups and the combination of the thieno[2,3-d]pyrimidine core with the benzoate moiety.
Properties
IUPAC Name |
ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-4-27-19(26)13-5-7-14(8-6-13)22-15(25)9-10-28-20-23-17(21)16-11(2)12(3)29-18(16)24-20/h5-8H,4,9-10H2,1-3H3,(H,22,25)(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZQSBUBEKSOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=NC(=C3C(=C(SC3=N2)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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